molecular formula C26H28ClN3O5 B12628346 (3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12628346
M. Wt: 498.0 g/mol
InChI Key: HPPFOODLIUSOOA-IVNQDJSRSA-N
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Description

(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple steps, typically starting with the preparation of the pyrrole ring. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions . The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO for intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28ClN3O5

Molecular Weight

498.0 g/mol

IUPAC Name

(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C26H28ClN3O5/c1-13(2)22-20-21(26(29-22)16-12-15(27)6-7-17(16)28-25(26)33)24(32)30(23(20)31)10-9-14-5-8-18(34-3)19(11-14)35-4/h5-8,11-13,20-22,29H,9-10H2,1-4H3,(H,28,33)/t20-,21-,22?,26?/m0/s1

InChI Key

HPPFOODLIUSOOA-IVNQDJSRSA-N

Isomeric SMILES

CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)Cl)NC4=O

Canonical SMILES

CC(C)C1C2C(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)Cl)NC4=O

Origin of Product

United States

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